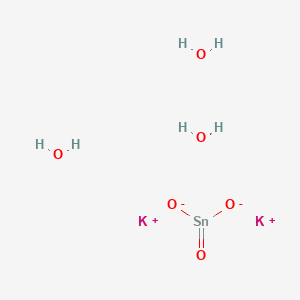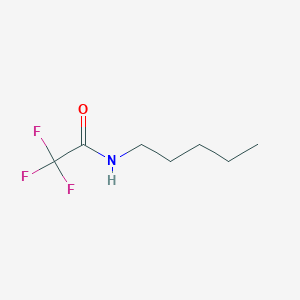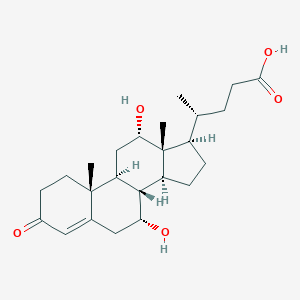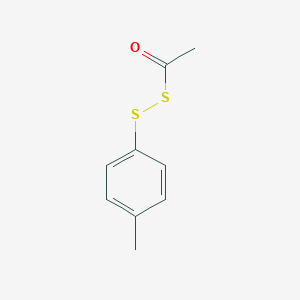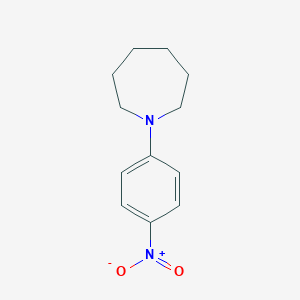
1-(4-Nitrophenyl)azepane
Übersicht
Beschreibung
1-(4-Nitrophenyl)azepane is a compound of interest in various chemical synthesis and research areas due to its unique structure and potential for forming complex molecules. The studies focus on its synthesis, structural analysis, and properties to understand and utilize its chemical behavior in broader applications.
Synthesis Analysis
The synthesis of 1-(4-Nitrophenyl)azepane-related compounds involves diastereoselective reactions and conjugate addition of dienol silyl ethers to nitroalkenes. For instance, a series of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes were synthesized through the reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes (Madesclaire et al., 2006). Similarly, a novel gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes activated by Lewis acids was developed, providing a pathway to azepanes (Denmark & Xie, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-Nitrophenyl)azepane demonstrates significant diversity. The structure of 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone was determined, showcasing an NH-vinylogous amide (enaminone) and providing insights into the conformation and interactions within such molecules (Mthembu et al., 2012).
Chemical Reactions and Properties
1-(4-Nitrophenyl)azepane and its derivatives participate in various chemical reactions, including nucleophilic additions and deprotonation processes. The interaction of 1-nitrocyclohexene with alicyclic amines, for example, can lead to aza-Michael products or ammonium salts, showcasing the compound's reactivity and potential for forming complex structures (Efremova et al., 2013).
Wissenschaftliche Forschungsanwendungen
NH-vinylogous amide (enaminone) Formation : The compound 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, related to 1-(4-Nitrophenyl)azepane, has been studied for its ability to form NH-vinylogous amides, or enaminones. This process involves the reaction with 4-nitrophenacyl bromide and azepane-2-thione, leading to the formation of an S(6) loop through intramolecular N—H⋯O hydrogen bonding (S. Mthembu et al., 2012).
Optical Storage Applications : In optical storage technology, copolymers involving nitrophenyl structures have been used to create high photoinduced birefringence films. A cooperative motion between specific groups within the polymers, including azo and nitrophenyl side groups, has been postulated as a reason for additional birefringence, showing potential in reversible optical storage applications (X. Meng et al., 1996).
Conjugate Addition and Synthesis of Azepanes : A study explored the gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes activated by Lewis acids, resulting in alpha,beta-unsaturated acylsilanes. These compounds could undergo transformations to yield azepanes, indicating the relevance of 1-(4-Nitrophenyl)azepane and its derivatives in synthesizing complex organic structures (S. Denmark & M. Xie, 2007).
Reactivity with Alicyclic Amines : The interaction of 1-nitrocyclohexene, a compound related to 1-(4-Nitrophenyl)azepane, with alicyclic amines has been studied. The reactions can lead to aza-Michael products or ammonium salts, depending on the amine's basicity. This research indicates the compound's potential reactivity and applications in producing various organic molecules (I. Efremova et al., 2013).
Photoresponsive Ionophores : Photoresponsive ionophores, including those with nitrophenyl structures, have been synthesized for extraction and transport studies of main group metal cations. These studies suggest the role of 1-(4-Nitrophenyl)azepane derivatives in developing selective and efficient transport systems for ions (J. Tomar et al., 2006).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAAQKMTSQDMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065574 | |
| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)azepane | |
CAS RN |
13663-23-5 | |
| Record name | 1-(4-Nitrophenyl)azepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13663-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013663235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1-(4-nitrophenyl)-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



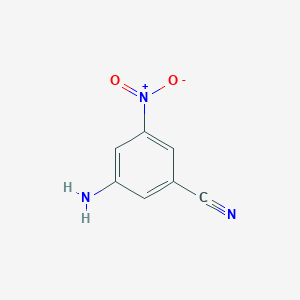
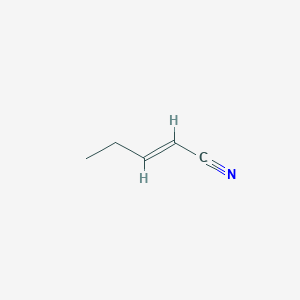
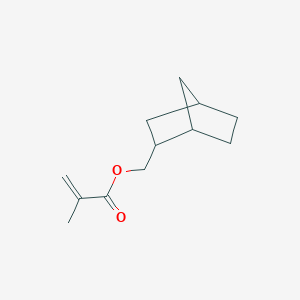
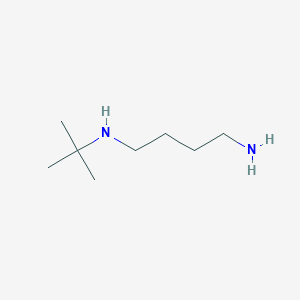
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
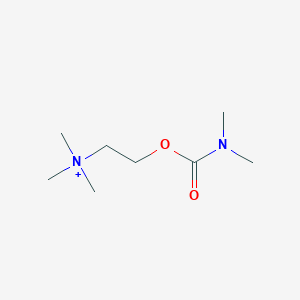
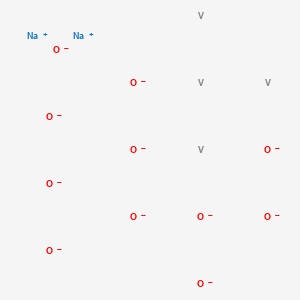
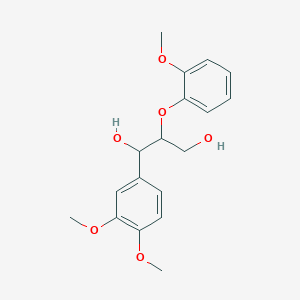
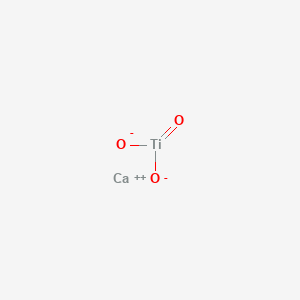
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
